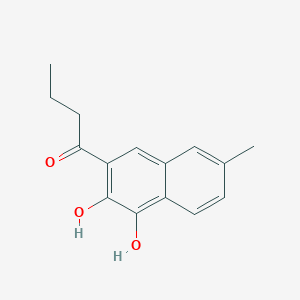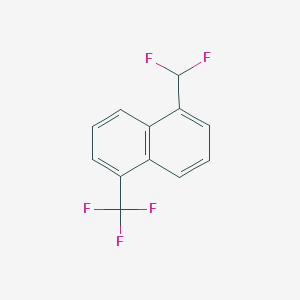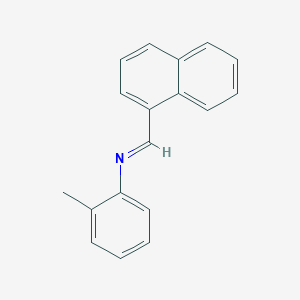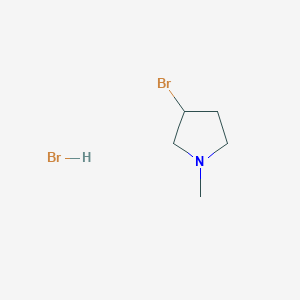![molecular formula C10H5Cl2NO2 B11867877 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)
7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline: is a heterocyclic compound that features a quinoline core with two chlorine atoms and a dioxolo ring fused to it
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the chlorination of 6,7-dihydroxyquinoline, followed by cyclization with formaldehyde to form the dioxolo ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents. The compound’s ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising lead compound for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the fine-tuning of these properties through chemical modifications .
Mechanism of Action
The mechanism of action of 7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . These interactions lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline derivative with antibacterial properties.
Chloroxine: Another quinoline derivative used as an antimicrobial agent.
Quinoline N-oxides: Compounds with similar structures but different functional groups.
Uniqueness
7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline is unique due to the presence of both chlorine atoms and the dioxolo ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
7,8-dichloro-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2 |
InChI Key |
ZYZAQPHAEMRVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)


![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)



![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11867840.png)

![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)

![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
